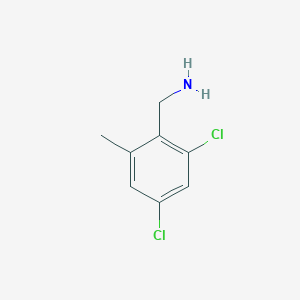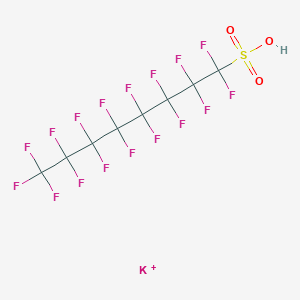
Perfluorooctanosulfonato de potasio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium perfluorooctanesulfonate is a synthetic organofluorine compound with the chemical formula C₈F₁₇KO₃S. It is known for its exceptional stability and resistance to degradation, making it a persistent environmental pollutant. This compound is widely used in various industrial applications due to its unique properties, such as high thermal stability, chemical resistance, and surfactant capabilities.
Aplicaciones Industriales
Potassium perfluorooctanesulfonate's chemical stability lends itself to multiple industrial uses:
Surfactants: Employed in producing cleaning agents and detergents, its surfactant properties help mix incompatible substances.
Fire-Fighting Foams: Particularly useful in high-risk industries, Potassium perfluorooctanesulfonate-based foams effectively suppress flammable liquid fires.
Non-Stick Cookware: Previously used in non-stick cookware, it has largely been replaced due to health concerns.
Water-Repellent Textiles: Implemented in creating water-resistant outdoor clothing, upholstery, and carpets.
Aplicaciones Científicas De Investigación
Chemistry: Potassium perfluorooctanesulfonate is used as a surfactant in various chemical reactions, particularly in the synthesis of fluorinated compounds. Its ability to lower surface tension makes it valuable in emulsion polymerization processes.
Biology and Medicine: In biological research, potassium perfluorooctanesulfonate is used to study the effects of perfluorinated compounds on living organisms. It is known to bind to proteins and disrupt cellular processes, making it a useful tool in toxicology studies.
Industry:
Electroplating: It is used as a mist suppressant in chromium electroplating baths to reduce the release of toxic chromium aerosols.
Firefighting Foams: Potassium perfluorooctanesulfonate is a key ingredient in aqueous film-forming foams (AFFF) used for firefighting, particularly for extinguishing flammable liquid fires.
Productos Relacionados
Several related compounds with similar applications but varying degrees of concern include:
PFOA: Non-stick cookware, facing phase-out.
PFHxS: Industrial use, under review for safer alternatives.
PFNA: Used in stain-resistant coatings, poses health risks.
PFBS: Less persistent but still problematic.
GenX: An emerging replacement under scrutiny.
PTFE (Teflon): Non-stick, but environmental concerns exist.
Fluorotelomers: Used in food packaging, some degrade into PFAS.
Mecanismo De Acción
Target of Action
Studies have shown that it can accumulate in organisms and exhibit toxic effects on plants and animals . It has been reported to affect the liver, kidney, and thyroid, leading to cancer formation .
Mode of Action
Potassium perfluorooctanesulfonate interacts with its targets, leading to various changes. For instance, an oral carcinogenicity study with perfluorooctanesulfonic acid (PFOS) in rats reveals a significantly increased incidence of hepatocellular adenomas in males and females of the highest dose group . Repeated oral exposure to PFOS or its potassium salt causes hepatotoxicity and mortality with a very steep dose-response curve in rats and primates .
Biochemical Pathways
The biochemical pathways underlying the biotransformation of potassium perfluorooctanesulfonate by different bacterial, plant, and fungal species could be subject to further study to identify the major pathways or enzymes involved . Studies of the mechanism of action of perfluorinated fatty acid derivatives showed that there was no fundamental difference in the effect between carboxylic acids and the corresponding sulfonic acids. Both groups of substances activate PPARα in mice, rats, and monkeys, accelerate fatty acid degradation, inhibit cholesterol .
Pharmacokinetics
The pharmacokinetics of potassium perfluorooctanesulfonate is nonlinear, and the half-life for elimination from the body varies between species . The average serum half-life of PFOS in humans is 5.4 years . As PFOS can cross the blood-brain barrier, its potential neurotoxicity has received growing attention .
Result of Action
The molecular and cellular effects of potassium perfluorooctanesulfonate’s action include hepatotoxicity, mortality, decreased body weights, increased liver weights, lowered serum total cholesterol, lowered triiodothyronine concentrations (without evidence of hypothyroidism), and lowered estradiol levels . Hepatocellular hypertrophy and lipid vacuolation were present at term in the high dose group .
Action Environment
Environmental factors can influence the action, efficacy, and stability of potassium perfluorooctanesulfonate. It is characterized by a moderate solubility (an increase in salt content of a solution decreases its solubility) and is non-volatile . In the environment, PFOS is found in solution or adsorbed onto particles .
Análisis Bioquímico
Biochemical Properties
Potassium Perfluorooctanesulfonate is a persistent organic pollutant that can accumulate in living organisms . It is known to exhibit toxic effects on flora and fauna . For instance, high concentrations of Potassium Perfluorooctanesulfonate can hamper the antioxidant defense mechanism of plants and destruct root tissues . In animals, exposure to this compound can affect the hypothalamus .
Cellular Effects
Potassium Perfluorooctanesulfonate has been implicated in nephrotoxicity with altered metabolism, carcinogenesis, and fibrosis potential . It has been found to accumulate in mouse kidney in a dose-dependent manner . Kidney injury markers Acta2 and Bcl2l1 increased in expression significantly . Transcription factors, including Nef2l2, Hes1, Ppara, and Ppard, were upregulated, while Smarca2 and Pparg were downregulated .
Molecular Mechanism
The molecular dynamics simulation study of Potassium Perfluorooctanesulfonate showed that the PFOS − molecules spontaneously migrated to the interface between the oil and water phases . The hydrophilic sulfonate groups were oriented toward the water phase, while the lipophilic fluorocarbon chains were oriented toward the oil phase .
Temporal Effects in Laboratory Settings
In a subchronic toxicity study on monkeys, significant adverse effects occurred only in the high dose group . Complete reversal of clinical and hepatic effects and significant decreases in serum and liver Potassium Perfluorooctanesulfonate occurred within 211 days posttreatment .
Dosage Effects in Animal Models
In a study on mice, exposure to Potassium Perfluorooctanesulfonate at 1.5 μg/kg/day for 4 weeks did not affect weight loss or survival, nor was viral clearance affected .
Metabolic Pathways
Potassium Perfluorooctanesulfonate is involved in various metabolic pathways. It has been found to alter lipid metabolism .
Transport and Distribution
Potassium Perfluorooctanesulfonate predominantly accumulates at the oil–water interface, with some ions dispersed within the solution . It forms a stable monomolecular film at the interface, creating a distinct “transition region” with a specific thickness .
Subcellular Localization
The subcellular localization of Potassium Perfluorooctanesulfonate is largely at the interface between the oil and water phases . This localization influences its activity and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium perfluorooctanesulfonate is typically synthesized through the electrochemical fluorination of octanesulfonic acid. The process involves the following steps:
Electrochemical Fluorination: Octanesulfonic acid is subjected to electrochemical fluorination in anhydrous hydrogen fluoride at a voltage of around 15V. This reaction produces perfluorooctanesulfonic acid.
Neutralization: The resulting perfluorooctanesulfonic acid is then neutralized with potassium hydroxide to form potassium perfluorooctanesulfonate.
Industrial Production Methods: In industrial settings, the production of potassium perfluorooctanesulfonate involves large-scale electrochemical fluorination reactors. The process is carefully controlled to ensure high yield and purity. The final product is typically obtained as a white or slightly yellow powder, which is then purified and dried for commercial use .
Análisis De Reacciones Químicas
Types of Reactions: Potassium perfluorooctanesulfonate is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Decomposition: Under extreme conditions, such as high temperatures or strong reducing agents, it can decompose to release perfluorooctane and sulfur dioxide.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Decomposition Conditions: High temperatures (above 300°C) or strong reducing agents like lithium aluminum hydride can induce decomposition.
Major Products:
Substitution Products: Depending on the nucleophile, products can include perfluorooctanesulfonamides or perfluorooctanesulfonates.
Decomposition Products: Perfluorooctane and sulfur dioxide are the primary decomposition products.
Comparación Con Compuestos Similares
Perfluorooctanoic Acid (PFOA): Similar in structure but with a carboxylic acid group instead of a sulfonate group.
Perfluorobutanesulfonate (PFBS): A shorter-chain analog with similar properties but lower bioaccumulation potential.
Perfluorooctanesulfonamide (PFOSA): An amide derivative with different reactivity and applications.
Uniqueness: Potassium perfluorooctanesulfonate is unique due to its high thermal and chemical stability, making it particularly useful in harsh industrial environments. Its strong surfactant properties and resistance to degradation also distinguish it from other perfluorinated compounds.
Propiedades
Número CAS |
2795-39-3 |
|---|---|
Fórmula molecular |
C8HF17KO3S |
Peso molecular |
539.23 g/mol |
Nombre IUPAC |
potassium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate |
InChI |
InChI=1S/C8HF17O3S.K/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;/h(H,26,27,28); |
Clave InChI |
QGTQTQBVAMFOGO-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K+] |
SMILES isomérico |
C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K+] |
SMILES canónico |
C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K] |
Key on ui other cas no. |
2795-39-3 |
Pictogramas |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Sinónimos |
1,1,2,,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-1-octanesulfonic Acid Potassium Salt; Fluorad 95; Fluortensid FT 800; Megafac F 110; Megafac F 116; Perfluorooctanesulfonic Acid Potassium Salt; Potassium Heptadecafluorooctane-1-_x000B_sulfonate; Potassiu |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


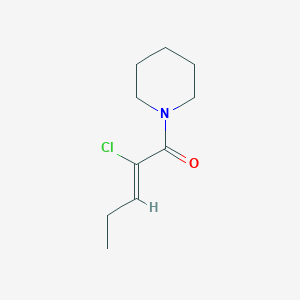
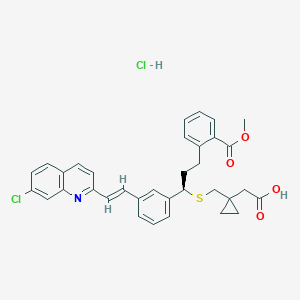
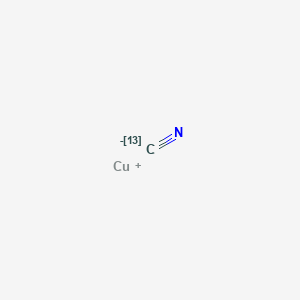
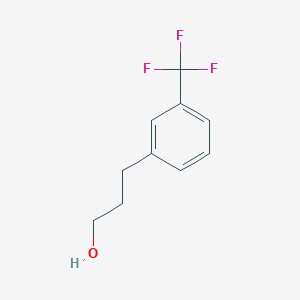

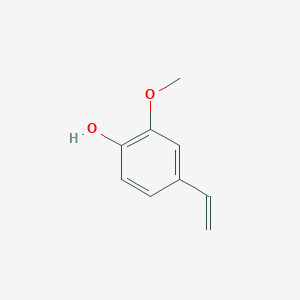
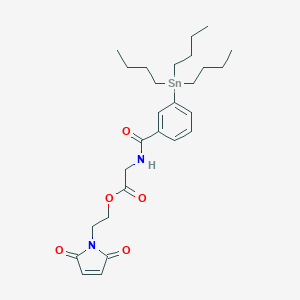
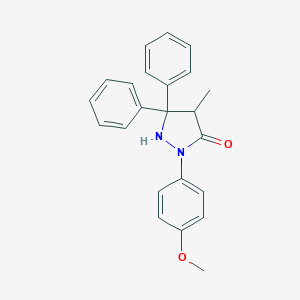
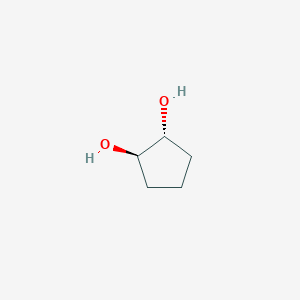
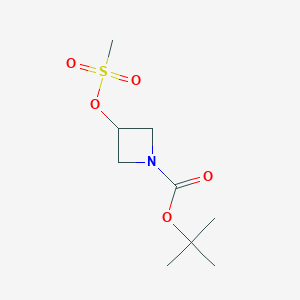
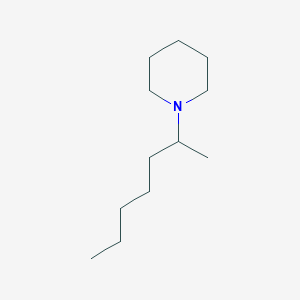
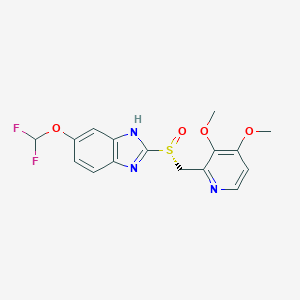
![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)
